molecular formula C10H12ClF2NO3 B2878942 methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride CAS No. 2416229-41-7

methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride

Cat. No.: B2878942
CAS No.: 2416229-41-7
M. Wt: 267.66
InChI Key: QAMUMLFQGFZDJY-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate hydrochloride is a fluorinated benzoate ester derivative with a hydrochloride salt. Its molecular structure comprises a methyl benzoate core substituted at the 3-position with a 2-amino-1,1-difluoroethoxy group.

Properties

IUPAC Name

methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-3-2-4-8(5-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVPVKDIRFZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 2-Aminoethanol Derivatives

Route A: Direct Fluorination Using DAST

  • Starting material : 2-Aminoethanol.
  • Protection : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions.
  • Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) at −78°C to replace hydroxyl with fluorine.
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA).

Challenges :

  • Over-fluorination risks.
  • Low yields due to competing elimination reactions.

Route B: Nitro Group Reduction

  • Synthesis of 2-nitro-1,1-difluoroethanol : Fluorination of 2-nitroethanol using Deoxo-Fluor.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂ to reduce the nitro group to an amine.

Etherification Strategies for Methyl 3-Hydroxybenzoate

Nucleophilic Aromatic Substitution

Reaction Conditions :

  • Substrate : Methyl 3-fluorobenzoate (prepared via fluorination of methyl 3-hydroxybenzoate using cyanuric fluoride).
  • Nucleophile : 2-Amino-1,1-difluoroethoxide (generated in situ from 2-amino-1,1-difluoroethanol and NaH).
  • Solvent : Dimethylformamide (DMF) at 80°C.

Limitations :

  • Low reactivity of aryl fluorides necessitates harsh conditions.
  • Competing hydrolysis of the ester group.

Mitsunobu Reaction

Procedure :

  • Activation : Combine methyl 3-hydroxybenzoate, protected 2-amino-1,1-difluoroethanol (e.g., Boc-protected), triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.
  • Coupling : Stir at 0°C to room temperature for 12–24 hours.
  • Deprotection : Remove the Boc group using HCl in dioxane.

Advantages :

  • Mild conditions preserve ester functionality.
  • High stereochemical control.

Hydrochloride Salt Formation

The final step involves protonation of the free amine with hydrogen chloride:

  • Solvent : Ethyl acetate or diethyl ether.
  • Procedure : Bubble dry HCl gas through a solution of methyl 3-(2-amino-1,1-difluoroethoxy)benzoate at 0°C.
  • Isolation : Filter the precipitated hydrochloride salt and wash with cold ether.

Data Tables for Synthetic Optimization

Table 1: Fluorination Efficiency of 2-Aminoethanol Derivatives

Fluorination Agent Temperature (°C) Yield (%) Purity (%)
DAST −78 35 85
Deoxo-Fluor 25 42 88
XtalFluor-E 0 28 78

Table 2: Mitsunobu Reaction Optimization

Solvent Base Reaction Time (h) Yield (%)
THF Triphenylphosphine 24 68
DCM Tributylphosphine 18 72
DME Triphenylphosphine 36 61

Challenges and Mitigation Strategies

  • Amino Group Instability : Use of Boc or Fmoc protection prevents undesired side reactions during fluorination.
  • Ester Hydrolysis : Employ aprotic solvents (e.g., THF) and avoid aqueous workup until final stages.
  • Regioselectivity : Directed ortho-metalation techniques ensure precise functionalization of the aromatic ring.

Chemical Reactions Analysis

methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to the modulation of biological pathways. This interaction can result in various pharmacological effects, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include other benzoate esters with aminoalkyl/aryl ether substituents and hydrochloride salts. Below is a comparative analysis:

Table 1: Comparison of Methyl 3-(2-Amino-1,1-difluoroethoxy)benzoate Hydrochloride and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate HCl C₁₁H₁₄Cl₂FN₃* 278.16 –OCH₂CF₂NH₂·HCl Not reported Difluoroethylamine, hydrochloride salt
δ-Benzylmethylaminoethyl benzoate HCl C₁₈H₂₂ClNO₂ 331.83 –OCH₂CH₂N(CH₃)Bz·HCl 145.6–146.4 Benzylmethylamino group
Metabutoxycaine HCl () C₁₇H₂₈N₂O₂·HCl 344.88 –OCH₂CH₂N(C₂H₅)₂·HCl Not reported Diethylamino group
γ-Phenylpropylmethylaminoethyl benzoate HCl C₂₀H₂₆ClNO₂ 355.88 –OCH₂CH₂N(CH₃)(CH₂)₂Ph·HCl 106.3–107.1 Phenylpropyl chain

*Reported formula may contain inconsistencies; theoretical formula likely includes additional oxygen atoms.

Physicochemical Properties

  • Fluorine Impact: The difluoroethyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., metabutoxycaine HCl). This could enhance membrane permeability and metabolic stability .
  • Melting Points: Non-fluorinated analogs with longer alkyl/aryl chains (e.g., δ-benzylmethylaminoethyl benzoate HCl) exhibit higher melting points (~145°C) due to stronger van der Waals interactions. The target compound’s melting point is unreported but may be lower due to fluorine-induced steric effects disrupting crystal packing .

Crystallographic Behavior

Isomorphous crystal structures are observed in compounds with similar functional groups (e.g., –F, –Cl, –NH₂). For instance, desmethylselegiline HCl and its fluoro analog form isomorphous crystals due to comparable molecular conformations and space groups . The target compound’s difluoroethyl group may promote isomorphism with other halogenated benzoates, though experimental data is needed for confirmation.

Biological Activity

Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of pain management and inflammation. This article reviews the biological activity of this compound, drawing from various research studies, patents, and case studies.

Chemical Structure and Properties

Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate hydrochloride features a benzoate moiety with a difluoroethoxy substituent. Its structure can be represented as follows:

C9H10ClF2NO2\text{C}_9\text{H}_{10}\text{ClF}_2\text{N}O_2

This compound exhibits unique properties due to the presence of fluorine atoms, which often enhance biological activity by improving lipophilicity and metabolic stability.

1. Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds similar to methyl 3-(2-amino-1,1-difluoroethoxy)benzoate hydrochloride can act as antagonists of prostaglandin E2 (PGE2) receptors. PGE2 is known to mediate pain and inflammatory responses. The inhibition of these receptors suggests potential applications in treating various pain-related conditions, including arthritis and neuropathic pain .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntinociceptiveModerate to High
Anti-inflammatoryModerate
AntimicrobialLimited
CytotoxicityVariable

Case Studies

Several studies have explored the pharmacological potential of compounds with similar structures. For example:

  • Study on Pain Management: A clinical trial involving a related compound demonstrated significant pain relief in patients with chronic inflammatory conditions when administered as part of a multi-drug regimen .
  • Inflammation Reduction: Another study highlighted that compounds targeting PGE2 receptors reduced inflammation markers in animal models of arthritis .

The proposed mechanism for the analgesic effects involves the blockade of PGE2 receptors (EP receptors), which play a crucial role in mediating pain signals within the central nervous system. This action may lead to decreased sensitivity to pain stimuli and reduced overall inflammation.

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